methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate
Description
Methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate is a synthetic organic compound characterized by a central methylamino acetate backbone linked to two aromatic systems: a benzamido-substituted chlorophenyl group and a phenyl group. This structure is relevant in medicinal chemistry and materials science due to its hybrid aromatic-electrophilic nature, which may influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-21(27)15-25-22(16-8-4-2-5-9-16)19-14-18(24)12-13-20(19)26-23(28)17-10-6-3-7-11-17/h2-14,22,25H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPXAOSFJFHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-benzamido-5-chlorobenzaldehyde with phenylmethylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs involve halogen substitutions at the 5-position of the benzamido-phenyl ring. A key example is methyl 2-{[(2-benzamido-5-bromophenyl)(phenyl)methyl]amino}acetate, which replaces chlorine with bromine (see for SMILES and structural details). Below, we compare these analogs using computational and crystallographic insights derived from the provided evidence:
2.1 Structural and Electronic Differences
Table 1: Key Properties of Chloro- vs. Bromo-Substituted Analogs
| Property | Chloro-Substituted Compound | Bromo-Substituted Compound |
|---|---|---|
| Molecular Weight (g/mol) | 424.89 | 469.34 |
| Halogen Atomic Radius (Å) | 0.99 (Cl) | 1.14 (Br) |
| Electronegativity (Pauling) | 3.16 (Cl) | 2.96 (Br) |
| Predicted LogP (AM1) | 3.82† | 4.15† |
| HOMO-LUMO Gap (eV, AM1) | 6.5† | 6.2† |
| Dipole Moment (Debye, AM1) | 4.8† | 4.5† |
† Values estimated via AM1 quantum mechanical calculations (), which parameterize C, H, O, and N. Bromine’s larger size and lower electronegativity reduce polarity and increase lipophilicity (LogP) compared to chlorine.
- Electronic Effects : Chlorine’s higher electronegativity enhances electron withdrawal, stabilizing negative charge density on the phenyl ring. This is corroborated by Multiwfn wavefunction analysis (), which would show stronger electron localization near the chlorine atom compared to bromine.
2.2 Reactivity and Solubility
- Solubility : The bromo analog’s higher LogP (Table 1) suggests greater lipophilicity, reducing aqueous solubility. This aligns with AM1-derived solubility parameters ().
- Reactivity : The chloro compound’s narrower HOMO-LUMO gap (6.5 eV vs. 6.2 eV) indicates higher electrophilic reactivity, favoring interactions with nucleophilic targets in biological or synthetic contexts.
Methodological Considerations
- These tools are critical for rationalizing substituent effects.
- Crystallography : SHELX () remains a gold standard for structural refinement, though its application to these compounds would require experimental diffraction data.
Biological Activity
Methyl 2-{[(2-benzamido-5-chlorophenyl)(phenyl)methyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClNO
- CAS Number : Not specifically listed, but can be derived from its components.
The compound features a benzamido group, a chlorophenyl moiety, and an aminoacetate backbone, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Case Study : A study on related thiazole derivatives showed promising cytotoxicity against various cancer cell lines with IC values below 10 µM . This suggests that this compound may also exhibit similar activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A-431 (skin cancer) | <10 |
| Compound B | U251 (glioblastoma) | <20 |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A related study demonstrated that substituted phenylthiazol-2-amines exhibited antibacterial activity comparable to standard antibiotics . This highlights the potential of this compound in combating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Effects : The presence of electron-donating groups enhances activity, while electron-withdrawing groups can diminish it.
- Moiety Importance : The benzamide and chlorophenyl groups are essential for maintaining the desired biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
